5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide
Description
5-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core with a bromine substituent at position 5. The phenyl ring is substituted with a methyl group at position 2 and a thiazolo[5,4-b]pyridin-2-yl moiety at position 6.
This article compares the target compound with structurally related analogs, focusing on substituent variations, physicochemical properties, and inferred biological implications.
Properties
IUPAC Name |
5-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S/c1-10-11(17-22-13-6-3-9-20-18(13)25-17)4-2-5-12(10)21-16(23)14-7-8-15(19)24-14/h2-9H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZVRUSOOJSRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)Br)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as pyridin-2-amine and furan-2-carbonyl chloride, followed by bromination and subsequent reactions to introduce the phenyl and carboxamide groups.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale synthesis often involves continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide has shown potential as a bioactive molecule
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Features of the Target Compound:
- Furan-2-carboxamide backbone with a 5-bromo substituent .
- Phenyl ring substituted with:
- 2-methyl group .
- 3-thiazolo[5,4-b]pyridin-2-yl group .
Comparative Analysis of Analogs:
Physicochemical Properties
Target Compound :
- Molecular Weight : ~420 g/mol (estimated).
- Lipophilicity : High (due to bromine and thiazolo-pyridine).
- Solubility : Likely low in aqueous media; may require formulation aids.
- Analog-Specific Trends: Benzamide analogs (e.g., ) exhibit higher rigidity and reduced solubility compared to furan-based compounds. Tetrazole-containing analogs () may have improved solubility due to ionizable tetrazole groups.
Biological Activity
5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine moiety, which is significant for its biological activity. The structural formula can be represented as follows:
- Molecular Formula : C19H16BrN3O2S
- Molecular Weight : 426.31 g/mol
- IUPAC Name : this compound
This structure is crucial for interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of MALT1 : MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) plays a critical role in immune responses and inflammation. Inhibition of MALT1 can potentially lead to therapeutic effects in autoimmune diseases and lymphomas .
- Antiproliferative Effects : Compounds within the thiazolo[5,4-b]pyridine class have shown significant antiproliferative activity against cancer cell lines. For instance, related compounds exhibited IC50 values ranging from 1.83 to 4.24 µM against HepG2 cells .
- Phosphoinositide 3-Kinase (PI3K) Inhibition : Some derivatives have demonstrated potent PI3K inhibitory activity with IC50 values in the nanomolar range. The structure–activity relationship (SAR) studies indicate that specific functional groups are critical for this activity .
Biological Activity Overview
The biological activities associated with this compound include:
| Activity | Description |
|---|---|
| Anticancer Properties | Exhibits significant antiproliferative effects against various cancer cell lines. |
| Anti-inflammatory Effects | Potentially modulates inflammatory pathways through MALT1 inhibition. |
| Enzyme Inhibition | Inhibits key enzymes such as PI3K, impacting cellular signaling pathways involved in cancer growth. |
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiazolo[5,4-b]pyridine derivatives:
- Antiproliferative Activity : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against cancer cell lines with promising IC50 values .
- Mechanistic Insights : Molecular docking studies revealed that these compounds interact with DNA gyrase and other critical enzymes through hydrogen bonding and hydrophobic interactions .
- In Vivo Studies : Animal model studies suggest that these compounds may reduce tumor growth and enhance survival rates in treated subjects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
